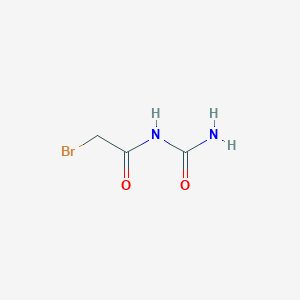

2-bromo-N-carbamoylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-carbamoylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrN2O2/c4-1-2(7)6-3(5)8/h1H2,(H3,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOUXXMRKBVCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979459 | |

| Record name | 2-Bromo-N-[hydroxy(imino)methyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6333-87-5 | |

| Record name | NSC32209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-[hydroxy(imino)methyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of 2-Bromo-N-carbamoylacetamide

The direct synthesis of the title compound involves the selective introduction of a bromine atom at the α-position to the carbonyl group of an acetamide (B32628) scaffold. This process, while conceptually straightforward, is fraught with challenges related to selectivity and reaction control.

The α-bromination of carbonyl compounds, including amides, is a fundamental transformation in organic synthesis. researchgate.net Various reagents and methods have been developed to achieve this, with N-bromosuccinimide (NBS) being a common and effective bromine source. researchgate.netfiveable.me The reaction is often catalyzed by radical initiators or acids. For instance, the α-bromination of amides can be efficiently achieved by treatment with NBS in the presence of a heterogeneous catalyst like silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂). researchgate.net This method is valued for its mild reaction conditions and high yields. researchgate.net

Another approach involves the in-situ generation of bromine. A non-hazardous procedure has been developed using a combination of potassium bromate (B103136) (KBrO₃), potassium bromide (KBr), and a solid, water-soluble organic acid to generate bromine in the reaction mixture, avoiding the handling of hazardous liquid bromine. ias.ac.in While often applied to aromatic bromination, the principle of in-situ generation can be adapted for other bromination reactions. ias.ac.in The use of molecular bromine (Br₂) itself is also a traditional method, though its hazardous nature has led to the development of alternative solid bromine carriers. sci-hub.se

A modern strategy for α-halogenation involves a concept known as umpolung, which reverses the normal polarity of the functional group. Amides can be activated with triflic anhydride (B1165640) and a base to form a keteniminium species. acs.orgnih.gov This intermediate can then react with a nucleophile, such as a halide source, to yield the α-halogenated amide under mild conditions. acs.orgnih.gov

Table 1: Selected Bromination Reagents for Amide Scaffolds

| Reagent/System | Catalyst/Conditions | Key Features |

|---|---|---|

| N-Bromosuccinimide (NBS) | Silica-supported sodium hydrogen sulfate | Heterogeneous catalyst, mild conditions, high yields. researchgate.net |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., benzoyl peroxide) or UV light | Common method for α-bromination. fiveable.me |

| Triflic Anhydride / Base / Halide Source | Lutidine N-oxide followed by tetrabutylammonium (B224687) halides | Umpolung strategy, mild conditions, high chemoselectivity. acs.orgnih.gov |

A significant hurdle in the α-bromination of amides is achieving mono-selectivity and avoiding over-reaction. acs.orgnih.gov The product, an α-bromoamide, often has a more acidic α-hydrogen than the starting material, making it susceptible to a second bromination, leading to the formation of α,α-dibromo compounds as byproducts. acs.orgnih.gov This "over-bromination" can significantly lower the yield of the desired mono-brominated product. acs.orgnih.gov

Chemoselectivity presents another challenge, especially in substrates containing multiple carbonyl groups or other reactive sites. acs.orgnih.gov Traditional brominating agents like Br₂ or NBS have oxidative potential and can react with other sensitive functional groups, such as alkenes or alkynes, limiting the functional group tolerance of the reaction. acs.orgnih.gov Therefore, developing methods that selectively brominate the α-position of an amide in the presence of other carbonyls (like esters or ketones) has been a key area of research. acs.orgnih.gov The umpolung strategy, which activates the amide carbonyl oxygen, has shown remarkable chemoselectivity, allowing for α-halogenation of amides even when more conventional reactive sites are present in the molecule. acs.orgnih.gov

Synthesis of this compound Derivatives and Analogs

The bromoacetyl group is a versatile precursor for constructing a wide array of derivatives. nih.gov Its utility stems from the electrophilic nature of the carbon atom bearing the bromine, making it an excellent substrate for nucleophilic substitution, condensation, and amination reactions.

Modifications can be readily introduced at the nitrogen atom of the carbamoyl (B1232498) group. The synthesis of N-substituted derivatives often involves reacting an appropriate primary amine with a chloro- or bromoacetylating agent. For example, N-substituted rhodanines can be synthesized through a multicomponent reaction involving a primary amine, carbon disulfide, and methyl (2-chloroacetyl)carbamate, a close analog of the target compound. nih.gov Similarly, reacting 4-methoxyaniline with 2-chloroacetyl chloride followed by carbamoylation can yield N-substituted carbamoylacetamide structures. nih.gov These syntheses highlight that the N-substituent is typically incorporated by starting with a substituted amine or urea (B33335) precursor before or during the construction of the acetamide backbone.

The bromoacetyl moiety is a powerful electrophile for forming new carbon-nitrogen and carbon-sulfur bonds, which is fundamental to the synthesis of many heterocyclic compounds.

Amination Reactions: Amination, the process of introducing an amine group, can be achieved by reacting the bromoacetyl precursor with various nitrogen nucleophiles. This can range from simple amines to more complex structures. For instance, 3-(bromoacetyl)coumarin (B1271225) derivatives readily undergo nucleophilic substitution with arylamines, di(2-picolyl)amine, and benzimidazole (B57391) to form the corresponding N-substituted glycyl-coumarins. rsc.orgresearchgate.net Advanced methods, such as palladium-catalyzed amination, have been effectively used for C-N bond formation with bromo-substituted precursors, demonstrating the breadth of available synthetic tools. nih.gov

Condensation Reactions: Bromoacetyl precursors are widely used in condensation reactions to build heterocyclic rings. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone (or related amide) condenses with a thioamide-containing compound. nih.gov 3-(Bromoacetyl)coumarins, for example, react with N-substituted thioamides or thiosemicarbazide (B42300) to yield a variety of coumarinylthiazole derivatives. nih.govrsc.org These reactions often proceed in refluxing ethanol, sometimes with a base like sodium acetate (B1210297) to facilitate the cyclization. nih.gov

The reactivity of the bromoacetyl group is harnessed in multi-component reactions (MCRs) to rapidly build molecular complexity. These one-pot reactions combine three or more reactants to form a product that incorporates portions of all starting materials.

For example, 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes have been synthesized via a one-pot, four-component reaction of an aryl aldehyde, an amine, 1,3-thiazolidinedione, and malononitrile (B47326). researchgate.netresearchgate.net This process can be accelerated using microwave irradiation in a green solvent like glycerol (B35011). researchgate.net

Similarly, various complex heterocyclic systems can be accessed from bromoacetyl precursors. Three-component condensations of 3-(bromoacetyl)coumarin, thiocarbohydrazide, and various aldehydes lead to the formation of scaffolds containing both thiazole and triazole rings. nih.govrsc.org These examples underscore the role of bromoacetyl compounds as key building blocks for creating diverse and complex molecular conjugates and modified heterocyclic frameworks. researchgate.net

Table 2: Examples of Heterocycles Synthesized from Bromoacetyl Precursors

| Bromoacetyl Precursor | Reactant(s) | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| 3-(Bromoacetyl)coumarin | Thiosemicarbazide, Aldehydes | Thiazolylcoumarins | Multi-component condensation nih.govrsc.org |

| 3-(Bromoacetyl)coumarin | Thiocarbohydrazide, Aldehydes | 1,2,3-Triazole-hydrazinyl-1,3-thiazoles | Multi-component condensation nih.govrsc.org |

| 3-(Bromoacetyl)coumarin | N-Substituted Thioamides | 4-Coumarinylthiazoles | Hantzsch-type condensation nih.gov |

| Bromoacetyl precursor analog | Aryl aldehyde, Amine, 1,3-Thiazolidinedione, Malononitrile | 2,3-Dihydrothiophenes | Four-component reaction researchgate.netresearchgate.net |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial molecules. beilstein-journals.org These one-pot procedures are distinguished by their operational simplicity, cost-effectiveness, and reduced waste generation, as they eliminate the need for isolating intermediate compounds. researchgate.net MCRs represent a cornerstone of modern synthetic chemistry, enabling the rapid construction of complex molecular architectures from simple and readily available starting materials. beilstein-journals.org

The utility of bromoacetamide derivatives in MCRs is prominently featured in the one-pot, four-component synthesis of 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes. researchgate.netresearchgate.net This reaction brings together an aryl aldehyde, malononitrile, a 1,3-dicarbonyl compound (like 1,3-thiazolidinedione), and an amine. researchgate.net The process is notable for its efficiency, proceeding smoothly under either conventional heating or microwave irradiation to produce a diverse range of substituted dihydrothiophene products in good to excellent yields. researchgate.netresearchgate.net

The key advantages of this MCR strategy include:

Operational Simplicity : All reactants are combined in a single reaction vessel, avoiding complex purification steps for intermediates. researchgate.net

Efficiency : The reactions are often rapid, particularly under microwave conditions, with completion times typically in minutes. researchgate.net

Diversity : A wide variety of aldehydes, amines, and dicarbonyl compounds can be used, allowing for the creation of a large library of structurally diverse products from a common synthetic pathway. researchgate.net

An example of such a synthesis is the reaction of 4-chlorobenzaldehyde, malononitrile, 1,3-thiazolidinedione, and aniline, which yields a highly functionalized 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophene (B74016). researchgate.net

Table 1: One-Pot Synthesis of 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes

| Aldehyde | Amine | Yield (Conventional Heating) | Yield (Microwave) | Time (Microwave) |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Aniline | 85% | 91% | 8 min |

| 4-Bromobenzaldehyde | Aniline | 86% | 92% | 8 min |

| 4-Methylbenzaldehyde | Aniline | 82% | 88% | 10 min |

| 4-Chlorobenzaldehyde | Piperidine | 84% | 90% | 9 min |

| 4-Chlorobenzaldehyde | Butan-1-amine | 80% | 85% | 12 min |

This table presents data adapted from a study on the one-pot four-component synthesis of 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes. researchgate.netresearchgate.net

Selectivity is a critical aspect of complex molecule synthesis. In the context of MCRs involving bromoacetamide derivatives, both diastereoselectivity and regioselectivity have been achieved with considerable success.

Diastereoselective Synthesis: The microwave-accelerated, one-pot, four-component synthesis of 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes has been shown to be highly diastereoselective. researchgate.net The reaction consistently yields specific diastereomers, which is crucial for producing compounds with defined three-dimensional structures. This stereochemical control is often influenced by the reaction conditions and the nature of the substrates involved. Quantum-chemical calculations have been employed to study the reaction mechanisms and understand the origins of the observed stereoselectivity, confirming the formation of specific trans-disubstituted dihydrothiophenes. acs.orgnih.gov

Regioselective Methodologies: Regioselectivity, which governs where new bonds form on a molecule, is also a key feature of these synthetic pathways. In the synthesis of functionalized 4H-pyrano[2,3-b]quinoline derivatives, a four-component reaction demonstrates high regioselectivity, ensuring the formation of the desired constitutional isomer over other possibilities. researchgate.net Similarly, the synthesis of substituted thiophenes can be controlled through regioselective lithiation reactions, allowing for functionalization at specific positions on the thiophene (B33073) ring. mdpi.com For the synthesis of 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes, the reaction pathway is inherently regioselective, leading to the specific attachment of the N-carbamoylacetamide moiety at the 2-position of the dihydrothiophene ring system. researchgate.net

Green Chemistry Aspects in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.com These principles are increasingly being applied to the synthesis of complex organic molecules.

A significant advancement in the green synthesis of 2-(N-carbamoylacetamide)-substituted systems is the development of catalyst-free reaction conditions. researchgate.net Many traditional organic reactions rely on catalysts, which can be toxic, expensive, or difficult to separate from the final product. scirp.org By eliminating the need for a catalyst, the synthesis becomes cleaner, more cost-effective, and environmentally benign. scirp.orgrsc.org The four-component synthesis of 2,3-dihydrothiophenes proceeds efficiently without any added catalyst, driven by the inherent reactivity of the components under thermal or microwave conditions. researchgate.netresearchgate.net This approach simplifies the workup procedure and minimizes chemical waste. nih.gov

The choice of solvent is a critical factor in green chemistry, as volatile organic solvents are often toxic, flammable, and environmentally harmful. researchgate.net Glycerol has emerged as a highly effective and sustainable alternative. asau.ruuniovi.es It is non-toxic, non-flammable, biodegradable, inexpensive, and readily available as a byproduct of biodiesel production. researchgate.netresearchgate.net

Glycerol has been successfully used as the reaction medium for the catalyst-free, one-pot synthesis of 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes. researchgate.netresearchgate.netasau.ru Its high polarity and unique hydrogen-bonding capabilities can enhance reaction rates and selectivity. uniovi.es A key advantage of glycerol is its recyclability. Due to its low volatility and the low solubility of the synthesized products, the glycerol can be easily recovered after the reaction and reused in subsequent batches multiple times without a significant loss of efficiency, further enhancing the sustainability of the process. researchgate.netasau.ru

Table 2: Recyclability of Glycerol in Synthesis

| Recycle Run | Yield (%) |

|---|---|

| Fresh | 91% |

| 1st Reuse | 91% |

| 2nd Reuse | 90% |

| 3rd Reuse | 89% |

| 4th Reuse | 89% |

This table shows the reusability of glycerol as a solvent in the one-pot four-component reaction to synthesize a 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophene, demonstrating minimal loss in product yield over several cycles. researchgate.net

To quantify the "greenness" of a chemical process, several metrics have been developed. These metrics evaluate the efficiency of a reaction in terms of atom utilization and waste generation.

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. MCRs typically exhibit high atom economy because most or all of the atoms from the starting materials are part of the final structure. semanticscholar.org

Reaction Mass Efficiency (RME): RME provides a more realistic measure by relating the mass of the final product to the total mass of all reactants used. semanticscholar.org

E-Factor (Environmental Factor): The E-factor is a simple yet powerful metric that quantifies the amount of waste produced per kilogram of product. A lower E-factor signifies a greener process. Syntheses that are catalyst-free and use recyclable solvents like glycerol result in significantly lower E-factors compared to traditional methods. semanticscholar.orgsemanticscholar.org

The application of these green chemistry principles—multicomponent reactions, catalyst-free conditions, and the use of sustainable media—demonstrates a modern, efficient, and environmentally responsible approach to the synthesis of complex molecules derived from this compound. semanticscholar.org

Specialized Reaction Conditions and Transformations

Advanced synthetic strategies provide access to complex molecules derived from this compound, often with high efficiency and selectivity. These methods leverage unique activation modes to drive reactions that may be challenging under conventional thermal conditions.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. rsc.orgorientjchem.org In the context of reactions involving structures related to this compound, microwave energy can facilitate rapid and efficient transformations.

A notable application is the catalyst-free, one-pot, four-component synthesis of 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes. researchgate.net This reaction proceeds by combining an aldehyde, malononitrile, a 1,3-dicarbonyl compound (such as a derivative of N-carbamoylacetamide), and a sulfur source. The use of microwave irradiation in a green solvent like glycerol significantly accelerates the reaction compared to conventional heating, affording the desired products in high yields. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes researchgate.net

| Entry | Heating Method | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Conventional | Glycerol | 90 | 2 h | 85 |

| 2 | Microwave | Glycerol | 90 | 5 min | 92 |

The data clearly demonstrates that microwave-assisted synthesis provides a significant rate enhancement and a higher yield for this transformation. researchgate.net This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can promote reaction pathways that are less favored under traditional heating methods. orientjchem.org

Electrochemical methods offer a green and sustainable alternative to conventional chemical synthesis, often avoiding the need for harsh reagents by using electricity to drive redox reactions. sioc-journal.cn While a direct electrochemical synthesis of this compound is not extensively documented, plausible pathways can be inferred from related electrochemical transformations of amides and other organic molecules.

One potential pathway involves the anodic oxidation of a bromide source, such as HBr or a bromide salt, to generate an electrophilic bromine species in situ. cecri.res.inmdpi.com This electrochemically generated bromine can then react with N-carbamoylacetamide to yield the desired this compound. This approach offers a high degree of control and safety, as the hazardous bromine is generated and consumed in the same reaction vessel. cecri.res.in

Another relevant area of electrochemical synthesis is the formation of α-haloamides. Studies have shown the successful electrosynthesis of α-bromoamides through various mechanisms, including the indirect electroreduction of N-allyl-α-haloamides mediated by Ni(I) complexes. researchgate.net Furthermore, electrochemical methods have been developed for the synthesis of N-phenyl amino acid derivatives, showcasing the utility of electrochemistry in modifying amide-containing structures. nih.gov A novel electrochemical Hofmann-type rearrangement has also been reported for the synthesis of N-carbamoylacetamides, indicating the potential for electrochemical methods to construct the core structure of the target molecule. researchgate.net

Table 2: Examples of Relevant Electrochemical Transformations

| Transformation | Substrate Type | Key Features | Reference |

| Anodic Bromination | Aromatic Compounds | High regioselectivity, high yields (70-98%) | cecri.res.in |

| Indirect Electroreduction | N-allyl-α-haloamides | Formation of lactams, Ni(I) catalysis | researchgate.net |

| Electrochemical Carboxylation | Imines | Synthesis of N-phenyl amino acids, green conditions | rsc.orgnih.gov |

| Hofmann-Type Rearrangement | Amides | Access to N-carbamoylacetamides | researchgate.net |

These examples highlight the versatility of electrochemical synthesis and suggest that a dedicated electrochemical protocol for the synthesis of this compound is a feasible and promising area for future research.

The combination of Michael-type additions and subsequent intramolecular cyclizations represents a powerful strategy for the construction of complex heterocyclic systems from relatively simple precursors. researchgate.netvedantu.com The this compound moiety can act as a key building block in such reaction cascades.

A prime example is the synthesis of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. researchgate.net In this reaction, a Michael-type addition of cyanothioacetamide to an α-bromochalcone (a compound structurally related to this compound in its reactive components) is followed by an intramolecular cyclization to form the dihydrothiophene ring. researchgate.net This process demonstrates how the bromo- and acetamide-like functionalities can be strategically employed to direct the formation of new rings.

The aforementioned microwave-assisted synthesis of 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes also proceeds via a mechanism involving a Michael-type addition followed by an intramolecular cyclization. researchgate.net The reaction is believed to initiate with the formation of a Knoevenagel condensation product, which then acts as a Michael acceptor for the sulfur nucleophile. The resulting intermediate undergoes a Thorpe-Ziegler type intramolecular cyclization to furnish the final dihydrothiophene product. researchgate.netresearchgate.net

Table 3: Key Steps in the Synthesis of Dihydrothiophenes via Michael Addition and Cyclization researchgate.netresearchgate.net

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Knoevenagel Condensation | Aldehyde, Malononitrile | α,β-Unsaturated nitrile |

| 2 | Michael Addition | α,β-Unsaturated nitrile, Thioamide derivative | Michael Adduct |

| 3 | Intramolecular Cyclization | Michael Adduct | Dihydrothiophene derivative |

These examples underscore the synthetic utility of cascade reactions involving Michael additions and intramolecular cyclizations for generating molecular complexity from precursors related to this compound.

Mechanistic Elucidation and Theoretical Investigations

Mechanistic Studies of 2-Bromo-N-carbamoylacetamide Reactions

The reactions of this compound are governed by the interplay of its functional groups: the electrophilic carbon bearing the bromine atom, the amide moiety, and the carbamoyl (B1232498) group. Mechanistic studies on analogous α-haloamides provide a framework for understanding the potential reaction pathways of this compound. nih.gov

Elucidation of Reaction Intermediates

The nature of the reaction intermediates in processes involving this compound is highly dependent on the reaction conditions, particularly the presence of bases or nucleophiles.

Aziridinone (B14675917) Intermediate: In the presence of a base, deprotonation of the amide nitrogen can occur, followed by an intramolecular nucleophilic substitution of the bromide. This leads to the formation of a highly strained three-membered ring intermediate known as an aziridinone (or α-lactam). nih.govresearchgate.net The formation of this intermediate is a key step in reactions such as the Favorskii-like rearrangement of α-bromoamides. The subsequent ring-opening of the aziridinone by a nucleophile can occur at either of the carbonyl carbons, leading to different products. nih.gov

Carbocation and Aza-oxyallyl Cation Intermediates: While less common for α-bromoamides compared to other alkyl halides, the formation of a carbocation at the α-carbon could be a possible intermediate under certain conditions, particularly with the assistance of a Lewis acid. researchgate.net However, the formation of an aza-oxyallyl cation has also been proposed as a potential intermediate in some reactions of α-haloamides, although this can make the rationalization of stereoselective outcomes challenging. researchgate.net

Radical Intermediates: While ionic pathways are common, radical intermediates can also be generated from α-bromoamides, for instance, through photoinduced single-electron transfer (SET) processes. nih.gov These radical species can then participate in various coupling reactions.

The following table summarizes potential reaction intermediates of this compound based on studies of analogous compounds.

| Intermediate | Conditions for Formation | Subsequent Reactions |

| Aziridinone | Basic conditions | Nucleophilic ring-opening |

| Carbocation | Lewis acidic conditions | Nucleophilic attack |

| Aza-oxyallyl Cation | Specific reaction conditions | Nucleophilic attack |

| α-Amido Radical | Photochemical or radical initiator | Radical coupling reactions |

Ionic and Electrophilic Activation Mechanisms

The reactivity of this compound can be significantly enhanced through ionic and electrophilic activation.

Ionic Activation: The reactivity of the C-Br bond towards nucleophilic attack is a cornerstone of its chemistry. The reaction of this compound with nucleophiles typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The rate and feasibility of this process are influenced by the strength of the nucleophile and the solvent polarity. In some cases, particularly with hindered substrates or conditions favoring ionization, an SN1-like mechanism involving a carbocation intermediate might be operative. researchgate.net

Electrophilic Activation: The electrophilicity of the carbonyl carbon can be enhanced by protonation or coordination to a Lewis acid. This activation facilitates the attack of weak nucleophiles. Furthermore, the bromine atom itself can act as an electrophile in certain contexts, participating in reactions where it is transferred to a nucleophilic species. The in situ generation of more potent brominating agents from N-bromoamides can occur, followed by an ionic addition to an olefin. researchgate.net For instance, N-bromoacetamide can generate N,N-dibromoacetamide, which then adds to an alkene in an ionic fashion. researchgate.net A similar activation pathway could be envisaged for this compound.

Stereochemical Course of Reactions

The stereochemical outcome of reactions at the α-carbon of this compound is a critical aspect, especially in the synthesis of chiral molecules.

SN2 Reactions: In a classical SN2 reaction, the nucleophilic attack occurs from the backside relative to the leaving group (bromide), resulting in an inversion of the stereochemical configuration at the α-carbon.

Dynamic Kinetic Resolution: In reactions with chiral α-bromoamides, dynamic kinetic resolution (DKR) can be employed to obtain a single diastereomer in high yield. This process involves the rapid in-situ epimerization of the starting α-bromoamide, often facilitated by a base or a catalyst, allowing for the selective reaction of one enantiomer with a chiral reagent or catalyst. nih.gov

Quantum Chemical Calculations

Theoretical methods, particularly quantum chemical calculations, provide invaluable insights into the mechanistic details and reactivity of molecules like this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the potential energy surfaces of chemical reactions. researchgate.net For reactions of this compound, DFT calculations can be used to:

Map Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, detailed reaction energy profiles can be constructed. This allows for the comparison of different possible mechanistic pathways, such as concerted versus stepwise mechanisms, and the identification of the most energetically favorable route. researchgate.netresearchgate.net

Characterize Transition States: The geometry and energy of transition states can be precisely calculated, providing a picture of the molecular structure at the point of highest energy along the reaction coordinate. Analysis of the vibrational frequencies of the transition state can confirm that it corresponds to the correct reaction step.

Investigate the Role of Catalysts and Solvents: DFT calculations can model the effect of catalysts by including them in the computational model and determining how they lower the activation energy of a reaction. Similarly, the influence of the solvent can be approximated using implicit or explicit solvent models, providing a more realistic description of the reaction in solution. researchgate.net

A hypothetical DFT study on the SN2 reaction of this compound with a nucleophile (e.g., Cl⁻) would likely show the following:

| Parameter | Description |

| Reactant Complex | Formation of a pre-reaction complex between the nucleophile and the substrate. |

| Transition State | A pentacoordinate carbon atom with the nucleophile and the leaving group partially bonded. |

| Product Complex | Formation of a post-reaction complex between the product and the displaced bromide ion. |

| Activation Energy (ΔE‡) | The energy difference between the reactant complex and the transition state. |

| Reaction Energy (ΔE_rxn) | The overall energy change from reactants to products. |

Computational Analysis of Reactivity and Stability

Computational methods can also be employed to analyze the intrinsic reactivity and stability of this compound.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For this compound, the LUMO is expected to be localized on the σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack at the α-carbon. The HOMO would likely be associated with the lone pairs of the oxygen and nitrogen atoms.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show electrophilic character around the α-carbon and the carbonyl carbons, and nucleophilic character around the oxygen and nitrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. This can reveal the nature of the bonding in the molecule and how electronic effects influence its stability and reactivity. For instance, the interaction between the lone pairs of the amide nitrogen and the antibonding orbital of the C=O bond (n → π*) contributes to the planarity and stability of the amide group.

The following table presents a qualitative summary of expected computational results for this compound.

| Computational Method | Predicted Outcome | Implication for Reactivity |

| FMO Analysis | LUMO localized on the C-Br σ* orbital. | Site of nucleophilic attack. |

| MEP Analysis | Electrophilic regions at the α-carbon and carbonyl carbons. | Susceptibility to nucleophilic attack. |

| NBO Analysis | Significant delocalization in the amide and carbamoyl groups. | Influences acidity and rotational barriers. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that provide insights into the three-dimensional structure, flexibility, and interaction of molecules. These methods are instrumental in understanding the behavior of chemical compounds at an atomic level, which is crucial for drug design and mechanistic studies.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, numerous conformations are possible, each with a different potential energy. Identifying the low-energy, and therefore more populated, conformations is key to understanding its chemical reactivity and biological activity.

The conformational landscape of this compound is primarily dictated by the rotation around the C-C and C-N single bonds. The presence of the bromine atom, the amide group, and the carbamoyl group introduces significant steric and electronic effects that influence the preferred dihedral angles. Theoretical calculations, such as those employing density functional theory (DFT), can be used to map the potential energy surface of the molecule as a function of these rotations. acs.org

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound in different environments, such as in aqueous solution. mdpi.comarxiv.org These simulations track the movements of atoms over time, providing a picture of the conformational equilibria and the transitions between different conformational states. mdpi.com By analyzing the trajectory of the simulation, one can identify the most persistent conformations and the flexibility of different parts of the molecule. For instance, the terminal carbamoyl group may exhibit greater rotational freedom compared to the more sterically hindered bromoacetyl fragment.

The study of derivatives of this compound, where substituents are introduced at various positions, can reveal how these modifications impact the conformational preferences. For example, the introduction of a bulky group on the carbamoyl nitrogen could significantly alter the rotational barrier around the N-C bond, favoring a more extended conformation. The analysis of such derivatives is crucial for establishing structure-activity relationships. mdpi.com

| Conformer | Dihedral Angle (Br-C-C-N) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Anti-periplanar | 180 | 0.0 | Minimal steric hindrance |

| Syn-clinal (Gauche) | 60 | 1.5 | Potential for weak hydrogen bonding |

| Syn-periplanar | 0 | 5.2 | Significant steric clash |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), typically a protein or a nucleic acid. nutricion.orgresearchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential inhibitors or activators. nih.gov The process of molecular docking can be broken down into several key steps.

First, the three-dimensional structures of both the ligand (this compound) and the target receptor are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the protonation states of ionizable residues. nih.gov The structure of the receptor is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling.

Next, a specific region on the receptor, known as the binding site, is defined. This is typically a cavity or a groove on the protein surface where the ligand is expected to bind. A grid box is generated around this site to define the search space for the docking algorithm.

The core of the molecular docking process is the conformational search algorithm, which explores the vast conformational space of the ligand within the defined binding site. unirioja.es Various algorithms, such as genetic algorithms, Monte Carlo simulations, or systematic searches, are employed to generate a wide range of possible binding poses. The flexibility of the ligand is usually considered, and in some advanced docking protocols, the flexibility of key amino acid side chains in the receptor's active site can also be taken into account (induced-fit docking). unirioja.es

Each generated pose is then evaluated by a scoring function, which estimates the binding affinity between the ligand and the receptor. researchgate.net Scoring functions are mathematical models that approximate the free energy of binding. They typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. The poses are ranked based on their scores, with the top-ranking poses representing the most likely binding modes.

For this compound, a molecular docking study would aim to identify potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex. For instance, the amide and carbamoyl groups could act as hydrogen bond donors and acceptors, while the bromine atom could participate in halogen bonding or hydrophobic interactions. The results of the docking simulation would provide a structural hypothesis for the mechanism of action of this compound, guiding further experimental validation. mdpi.com

| Step | Description | Common Software/Tools |

|---|---|---|

| 1. Ligand Preparation | Generation of 3D coordinates, energy minimization, and charge assignment for this compound. | ChemDraw, Avogadro, Open Babel |

| 2. Receptor Preparation | Retrieval of protein structure (e.g., from PDB), removal of water molecules, addition of hydrogens, and assignment of charges. | UCSF Chimera, PyMOL, MOE |

| 3. Binding Site Definition | Identification of the active site and definition of a grid box for the docking search. | AutoDockTools, Glide, GOLD |

| 4. Docking Simulation | Execution of the docking algorithm to generate and score multiple binding poses. | AutoDock Vina, Glide, GOLD |

| 5. Analysis of Results | Visualization and analysis of the top-ranked poses, identification of key interactions (hydrogen bonds, hydrophobic contacts, etc.). | Discovery Studio, PyMOL, LigPlot+ |

Structural Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy of 2-bromo-N-carbamoylacetamide reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) of each signal are key to assigning the protons to their respective positions in the molecular structure.

The ¹H NMR spectrum of this compound is expected to show signals for the methylene (B1212753) protons adjacent to the bromine atom (Br-CH₂), and the protons of the primary amide (-CONH₂) and the urea (B33335) (-NH-C(O)-NH₂) functionalities. The protons on the nitrogen atoms often appear as broad signals due to quadrupole broadening and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Br-CH ₂ | 3.8 - 4.2 | Singlet (s) | 2H |

| -CONH ₂ | 7.0 - 8.0 | Broad Singlet (br s) | 2H |

| -NH -C(O)-NH₂ | 8.5 - 9.5 | Broad Singlet (br s) | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The spectrum is expected to show signals for the carbon atom bonded to bromine (Br-C H₂), and the two carbonyl carbons (C =O) of the acetamide (B32628) and urea moieties. The carbon attached to the electronegative bromine atom is expected to be shifted downfield. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Br-C H₂ | 30 - 40 |

| -C (O)NH₂ | 165 - 175 |

| -NH-C (O)-NH₂ | 155 - 165 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions. libretexts.org

To further confirm the structural assignments and elucidate the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are invaluable. libretexts.orgharvard.edu Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed.

COSY: Would confirm the absence of coupling between the methylene protons and any other protons in the molecule.

HSQC: Would show a correlation between the methylene protons and the carbon to which they are directly attached (Br-CH₂).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. docbrown.info It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₃H₅BrN₂O₂), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks separated by two mass units. docbrown.info This isotopic signature is a key identifier for bromine-containing compounds. researchgate.net

Table 3: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M(⁷⁹Br)]⁺ | C₃H₅⁷⁹BrN₂O₂ | 195.9589 |

| [M(⁸¹Br)]⁺ | C₃H₅⁸¹BrN₂O₂ | 197.9568 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. chromatographyonline.com It is an essential tool for assessing the purity of this compound and for monitoring the progress of its synthesis. longdom.orglcms.cz

By developing a suitable LC method, impurities and starting materials can be separated from the desired product. The mass spectrometer then provides mass information for each separated component, allowing for their identification. This technique is particularly useful for detecting trace-level impurities that may not be visible by other methods. hpst.cz For reaction monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product over time, enabling the optimization of reaction conditions. nih.gov

Infrared (IR) Spectroscopy

The key functional groups in this compound are the amide (C=O and N-H) and the carbon-bromine (C-Br) bonds. The expected IR absorption bands are detailed in the table below.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3400-3200 (likely two bands) |

| C=O (Amide I) | Stretching | 1720-1680 |

| N-H (Amide II) | Bending | 1650-1550 |

| C-N | Stretching | 1400-1200 |

| C-Br | Stretching | 680-500 |

The N-H stretching vibrations are expected to appear as one or two bands in the region of 3400-3200 cm⁻¹, characteristic of the primary amide. The carbonyl (C=O) stretching of the amide group, referred to as the Amide I band, is anticipated to be a strong absorption in the 1720-1680 cm⁻¹ region. The N-H bending vibration, or Amide II band, is expected between 1650 and 1550 cm⁻¹. The presence of the carbon-bromine bond should give rise to a characteristic absorption in the lower frequency "fingerprint" region of the spectrum, typically between 680 and 500 cm⁻¹.

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC method would be a suitable approach for analysis. sielc.com

In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. More polar compounds will elute earlier, while less polar compounds will be retained longer by the stationary phase.

While a specific, published HPLC method for this compound is not available, a general method can be proposed based on the analysis of similar bromoacetamide derivatives. sielc.com

Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile (B52724) and water |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Temperature | Ambient |

The mobile phase composition (the ratio of acetonitrile to water) would need to be optimized to achieve good separation and a reasonable retention time for this compound. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can often improve peak shape and reproducibility. sielc.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. libretexts.orgumich.edu For this compound, TLC would typically be performed on a silica (B1680970) gel plate, which is a polar stationary phase.

The separation on a silica gel plate is based on the principle of adsorption. More polar compounds will have a stronger interaction with the polar silica gel and will, therefore, travel a shorter distance up the plate. This results in a lower Retention Factor (Rf) value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

A suitable mobile phase, or eluent, for the TLC analysis of this compound would likely be a mixture of a nonpolar solvent and a moderately polar solvent. The polarity of the eluent is adjusted to achieve an optimal Rf value, typically between 0.2 and 0.8. sigmaaldrich.com

Table 3: Proposed Thin-Layer Chromatography (TLC) Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel coated plate (e.g., Silica Gel 60 F₂₅₄) |

| Mobile Phase | A mixture of ethyl acetate (B1210297) and hexane (B92381) |

| Visualization | UV light (if the compound is UV active) or a chemical staining agent (e.g., potassium permanganate) |

The ratio of ethyl acetate to hexane in the mobile phase would be adjusted to control the elution of the compound. A higher proportion of the more polar ethyl acetate would increase the Rf value.

Applications in Organic Synthesis and Derivative Chemistry

2-Bromo-N-carbamoylacetamide as a Precursor for Heterocyclic Systems

The N-carbamoylacetamide scaffold is central to the synthesis of numerous nitrogen- and sulfur-containing heterocycles. Its formation is often a key step in multicomponent reactions that build complex ring systems from simple, readily available starting materials.

A prominent application of the N-carbamoylacetamide scaffold is in the synthesis of highly substituted 2,3-dihydrothiophenes. These compounds are typically not synthesized from this compound directly, but rather through a one-pot, four-component reaction that generates the key functional group as part of a domino reaction sequence. researchgate.netnih.gov This reaction involves an aromatic aldehyde, malononitrile (B47326), 1,3-thiazolidinedione, and an amine.

The proposed mechanism begins with a Knoevenagel condensation of the aldehyde and malononitrile. nih.gov Subsequently, a Michael addition of the enolate of 1,3-thiazolidinedione to the resulting arylidene malononitrile occurs. The crucial step involves the nucleophilic attack by the amine on the carbonyl group of the thiazolidinedione ring, causing it to open. This ring-opening forms a key intermediate containing both a thiol and the N-carbamoylacetamide moiety. Intramolecular cyclization of the thiol onto the cyano group then yields the final 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophene (B74016) product. nih.gov The use of various catalysts, including room-temperature ionic liquids like diisopropyl ethyl ammonium (B1175870) acetate (B1210297) (DIPEAc), has been shown to improve the efficiency and environmental friendliness of this transformation. nih.govresearchgate.net

| Entry | Aromatic Aldehyde (Ar) | Amine (R-NH₂) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | Aniline | 95 | nih.gov |

| 2 | 4-Methoxybenzaldehyde | Aniline | 94 | nih.gov |

| 3 | 4-Methylbenzaldehyde | 4-Methylaniline | 92 | researchgate.net |

| 4 | Benzaldehyde | Benzylamine | 91 | researchgate.net |

| 5 | 3-Nitrobenzaldehyde | Aniline | 90 |

The dihydrothiophene derivatives bearing a cyanoacetamide or carbamoylacetamide group are valuable intermediates for constructing more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. researchgate.netscielo.br These fused pyrimidines are of significant interest in medicinal chemistry due to their structural similarity to purine (B94841) bases and their associated biological activities, including anticancer and anti-inflammatory properties. researchgate.netresearchgate.netscielo.brnih.gov

A key synthetic strategy involves the reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles with an aminating agent and a source of formaldehyde (B43269) in a Mannich-type reaction. scielo.brbiorxiv.org This three-component condensation builds the pyrimidine (B1678525) ring onto the thiophene (B33073) core, leading to the formation of hexahydrothieno[2,3-d]pyrimidines. scielo.brbiorxiv.org Further chemical transformations can then be used to modify this core structure, highlighting the utility of the initial dihydrothiophene as a scaffold for complex molecule synthesis. scielo.br

The reactive nature of α-bromoacetyl compounds makes them valuable precursors for a wide range of heterocycles. For example, 3-(2-bromoacetyl)-2H-chromen-2-one has been utilized as a key starting material for synthesizing various coumarin-containing pyran, pyridine, thiophene, thiazole (B1198619), and pyrazole (B372694) derivatives. nih.gov This demonstrates the general synthetic utility of the bromoacetyl moiety for building diverse heterocyclic frameworks through reactions with various nucleophiles and binucleophiles. nih.govacs.org

Diversity-Oriented Synthesis (DOS) Utilizing the Carbamoylacetamide Scaffold

Diversity-oriented synthesis (DOS) aims to efficiently create large collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes or drug leads. mdpi.combioorganica.com.uarsc.org The multicomponent synthesis of 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes is a powerful example of a DOS strategy. nih.gov

By systematically varying the two key inputs—the aromatic aldehyde and the amine—a vast library of dihydrothiophene derivatives can be rapidly generated from a common set of starting materials and a single reaction protocol. researchgate.netnih.gov This approach allows for the exploration of chemical space around a core scaffold by introducing appendage diversity, which is a foundational concept in DOS. The resulting libraries of compounds can then be screened to identify molecules with novel biological activities.

Utility in the Construction of Complex Organic Molecules

The N-carbamoylacetamide-functionalized dihydrothiophenes serve as excellent platforms for the construction of more elaborate molecular architectures. As discussed previously, their conversion to fused thieno[2,3-d]pyrimidine (B153573) systems is a prime example of their utility. scielo.brbiorxiv.org This transformation takes a relatively simple, accessible heterocyclic precursor and elaborates it into a more complex, bicyclic system with significant therapeutic potential. researchgate.netnih.gov The ability to further functionalize the thieno[2,3-d]pyrimidine core allows for the fine-tuning of biological activity and pharmacokinetic properties. scielo.brmdpi.com

Development of Chemical Probes and Labeling Reagents from Derivatives

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing for the study of its function in a cellular environment. bioorganica.com.ua While direct examples of probes derived from this compound are not extensively documented, the heterocyclic scaffolds synthesized from its derivatives, particularly thieno[2,3-d]pyrimidines, are highly relevant in this field.

Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors for various protein kinases, such as c-Met and VEGFR-2, which are important targets in cancer therapy. nih.gov Potent and selective inhibitors can be developed into chemical probes to investigate the roles of these kinases in cellular signaling pathways. The development of fluorescence-labeled analogs or the incorporation of photoreactive groups can transform a potent inhibitor into a probe for target engagement studies, cellular imaging, or proteomic profiling. Given the established biological activity of thieno[2,3-d]pyrimidines, the development of chemical probes from this class of compounds represents a promising area for future research. researchgate.netnih.gov

Structure Reactivity and Structure Binding Relationship Studies

Influence of Bromine Substituents on Chemical Reactivity Profiles

The presence of a bromine atom at the alpha-position to the carbonyl group significantly modulates the chemical reactivity of the N-carbamoylacetamide scaffold. This influence can be attributed to a combination of electronic and steric effects.

Electronic Effects: The bromine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon-bromine (C-Br) bond, rendering the alpha-carbon electron-deficient and thus more susceptible to nucleophilic attack. Consequently, 2-bromo-N-carbamoylacetamide is a potent electrophile and readily participates in nucleophilic substitution reactions. The electron-withdrawing nature of the bromine atom also increases the acidity of the alpha-proton, facilitating its abstraction under basic conditions to form a carbanion intermediate.

Steric Effects: The bromine atom is larger than a hydrogen atom, introducing steric hindrance around the alpha-carbon. This steric bulk can influence the rate and regioselectivity of reactions. For instance, in nucleophilic substitution reactions, the approach of a bulky nucleophile to the alpha-carbon may be sterically hindered, leading to slower reaction rates compared to less hindered electrophiles.

Structure-Reactivity Correlations in Derivatives of this compound

The reactivity of derivatives of this compound can be systematically studied by introducing various substituents on the carbamoyl (B1232498) nitrogen or the acetamide (B32628) backbone. The electronic properties of these substituents can either enhance or diminish the reactivity of the alpha-carbon towards nucleophiles. The Hammett equation, a linear free-energy relationship, provides a quantitative framework for correlating the reaction rates and equilibrium constants of a series of related compounds with the electronic properties of their substituents. scribd.compharmacy180.comwikipedia.org

The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. scribd.com

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For nucleophilic substitution reactions at the alpha-carbon of this compound derivatives, a positive ρ value is expected, as electron-withdrawing substituents on an N-aryl ring would further enhance the electrophilicity of the reaction center.

The following interactive data table illustrates a hypothetical structure-reactivity correlation for the nucleophilic substitution of a series of N-aryl-2-bromoacetamides. The relative rate constants are predicted based on the electronic nature of the substituents.

| Substituent (X) | σ_para | Predicted Relative Rate (k_rel) | Electronic Effect |

| -NO₂ | 0.78 | 5.0 | Strong Electron-Withdrawing |

| -CN | 0.66 | 4.2 | Strong Electron-Withdrawing |

| -Br | 0.23 | 1.8 | Weak Electron-Withdrawing |

| -H | 0.00 | 1.0 | Neutral |

| -CH₃ | -0.17 | 0.6 | Weak Electron-Donating |

| -OCH₃ | -0.27 | 0.4 | Moderate Electron-Donating |

| -NH₂ | -0.66 | 0.1 | Strong Electron-Donating |

This table presents predicted relative rate constants for the nucleophilic substitution of N-(p-substituted-phenyl)-2-bromoacetamides to illustrate the principles of structure-reactivity correlations.

Stereochemical Implications for Synthetic Outcomes

When the alpha-carbon of a this compound derivative is a stereocenter, or when reactions create a new stereocenter, the stereochemical outcome of the reaction becomes a critical consideration. The stereochemistry of the products is determined by the reaction mechanism.

Nucleophilic substitution reactions at a chiral alpha-carbon can proceed through different mechanisms, each with distinct stereochemical consequences:

Sₙ2 Mechanism: This is a one-step mechanism where the nucleophile attacks the carbon center from the side opposite to the leaving group (the bromide ion). This "backside attack" results in an inversion of the stereochemical configuration at the carbon atom.

Sₙ1 Mechanism: This is a two-step mechanism involving the formation of a planar carbocation intermediate after the departure of the leaving group. The nucleophile can then attack this planar intermediate from either face with equal probability, leading to a racemic mixture of both possible enantiomers.

The preferred mechanism depends on factors such as the stability of the potential carbocation, the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. For primary alpha-bromo amides like this compound, the Sₙ2 mechanism is generally favored, leading to stereospecific inversion of configuration if the starting material is chiral.

Studies on the stereoselective substitution of chiral 2-bromo amides have shown that the choice of reagents and reaction conditions can influence the stereochemical outcome, allowing for the controlled synthesis of specific stereoisomers.

Structural Determinants of Binding Modes in Molecular Interactions (Methodology-focused)

Understanding how this compound and its derivatives interact with biological targets at a molecular level is crucial for fields such as drug design and chemical biology. Several powerful analytical techniques are employed to elucidate the three-dimensional structures of these molecules in complex with proteins and to characterize the nature of their binding interactions.

X-ray Crystallography: This is a primary technique for determining the high-resolution three-dimensional structure of molecules, including protein-ligand complexes. By crystallizing a target protein in the presence of a this compound derivative, it is possible to obtain a detailed map of the electron density, which can be interpreted to build an atomic model of the complex. nih.gov This model reveals the precise binding orientation of the ligand within the protein's active or binding site, the specific amino acid residues involved in the interaction, and the nature of the intermolecular forces (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) that stabilize the complex. The crystal structures of derivatives such as 2-bromo-N-(2-chlorophenyl)acetamide provide valuable insights into their conformational preferences and intermolecular interactions in the solid state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying molecular interactions in solution, providing information on both the structure and dynamics of protein-ligand complexes. Techniques such as Chemical Shift Perturbation (CSP) mapping can identify the binding interface on the protein. nih.govfrontiersin.org In a typical CSP experiment, the NMR spectrum of an isotopically labeled protein is recorded in the absence and presence of the ligand. Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction. This information can be used to map the binding site and to determine the dissociation constant (Kd) of the complex.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique used to directly measure the heat changes that occur during a binding event. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka or Kd), the enthalpy change (ΔH), and the stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This detailed thermodynamic information is invaluable for understanding the driving forces behind the binding process.

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of small molecules like this compound derivatives to their target proteins. Docking algorithms predict the preferred orientation of a ligand within a protein's binding site, while MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, revealing the stability of the interaction and the conformational changes that may occur upon binding. These computational approaches complement experimental data and aid in the rational design of new derivatives with improved binding affinities and specificities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-N-carbamoylacetamide, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves bromination of N-carbamoylacetamide precursors under controlled conditions. For example, analogous bromoacetamides (e.g., 2-bromo-N-(2-chlorophenyl)acetamide) are synthesized via nucleophilic substitution using brominating agents like bromine or N-bromosuccinimide in anhydrous solvents . Purity optimization requires rigorous purification via column chromatography or recrystallization, validated by HPLC (High-Performance Liquid Chromatography) or NMR (Nuclear Magnetic Resonance) to detect impurities (e.g., residual solvents or unreacted intermediates) .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Studies on analogous compounds (e.g., 2-bromo-N-(4-bromophenyl)acetamide) reveal bond lengths, angles, and intermolecular interactions critical for understanding reactivity. SCXRD parameters include data-to-parameter ratios >14.6 and R-factors <0.05 for high reliability . Complementary techniques like FT-IR and mass spectrometry validate functional groups and molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.